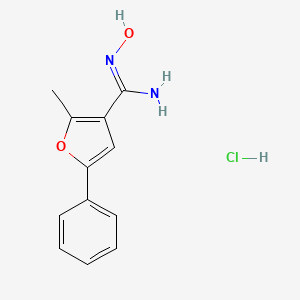

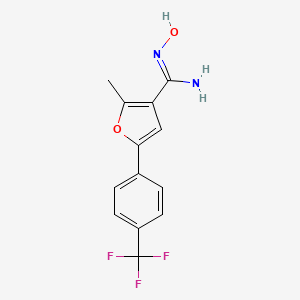

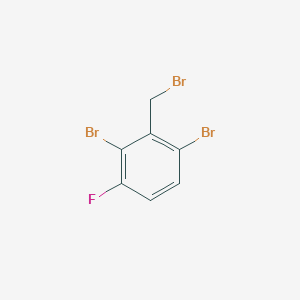

![molecular formula C16H17N3O2 B1411168 (NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium CAS No. 32331-63-8](/img/structure/B1411168.png)

(NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium

Vue d'ensemble

Description

The compound is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .

Synthesis Analysis

Pyridinium salts can be synthesized through various routes . N,N-dimethyl enaminones have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .Molecular Structure Analysis

The compound seems to have a dimethylamino group and a phenylcarbamoyl group. The interactions between these groups can be influenced by remote molecular constraints .Chemical Reactions Analysis

Trialkylammonium salts, which include N,N,N-trimethylanilinium salts, are known to display dual reactivity through both the aryl group and the N-methyl groups . These salts have been widely applied in cross-coupling, aryl etherification, fluorine radiolabelling, phase-transfer catalysis, supramolecular recognition, polymer design, and methylation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the stability of anilinium salts can be affected by various physical and chemical parameters .Applications De Recherche Scientifique

Environmental Remediation

One prominent application area for similar compounds, notably nanoscale zerovalent iron (NZVI), is in environmental remediation. NZVI has been extensively studied for wastewater treatment and the remediation of soil and groundwater. It has shown efficacy in the degradation of contaminants through redox reactions, highlighting the potential of related compounds in environmental cleanup efforts. NZVI's ability to adsorb and subsequently transform contaminants via redox reactions is particularly noteworthy (Bae, Collins, Waite, & Hanna, 2018). Similarly, its application for the removal of heavy metal ions from water underscores its importance in addressing industrial pollution (Zou, Wang, Khan, Wang, Liu, Alsaedi, Hayat, & Wang, 2016).

Alzheimer's Disease Research

Another significant application area involves Alzheimer's disease research, where compounds with structural similarities to (NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium, such as radioligands, have been employed in amyloid imaging. These compounds facilitate the in vivo measurement of amyloid in the brains of Alzheimer's patients, offering insights into the pathophysiological mechanisms and progression of the disease. The development and application of these imaging ligands, like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene, underscore the compound's relevance in early disease detection and the evaluation of anti-amyloid therapies (Nordberg, 2007).

Development of Novel Materials

The synthesis and structural investigation of novel materials also represent a critical application domain. For example, the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from reactions involving chloral with substituted anilines, followed by treatment with thioglycolic acid, highlights the compound's utility in creating materials with potential pharmaceutical applications (Issac & Tierney, 1996).

Mécanisme D'action

Target of Action

Structurally diverse pyridinium salts, which this compound is a part of, are known to interact with a wide range of biological targets . They are found in many natural products and bioactive pharmaceuticals .

Mode of Action

Pyridinium salts, in general, have shown a wide range of reactivity, suggesting that they may interact with their targets in various ways .

Biochemical Pathways

Pyridinium salts are known to play a role in a wide range of research topics, including antimicrobial, anticancer, antimalarial, and anticholinesterase activities, as well as applications in materials science and gene delivery .

Result of Action

Given the wide range of activities associated with pyridinium salts, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Orientations Futures

Analyse Biochimique

Biochemical Properties

(NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it has been observed to interact with cytochrome P450 enzymes, modulating their activity and affecting the metabolism of other substrates . Additionally, this compound can bind to proteins involved in signal transduction pathways, altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cells by interfering with the PI3K/Akt signaling pathway . Furthermore, this compound can induce apoptosis in certain cell lines by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It acts as an enzyme inhibitor by occupying the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability under certain conditions but can degrade under others, affecting its long-term efficacy . Studies have shown that this compound remains stable at room temperature for extended periods but may degrade when exposed to light or high temperatures . Long-term effects on cellular function include sustained inhibition of cell proliferation and induction of apoptosis in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold can lead to toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation . The metabolism of this compound can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux pumps, influencing its intracellular concentration and localization . Once inside the cell, it can accumulate in specific organelles, such as the mitochondria or nucleus, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interfere with mitochondrial function and induce apoptosis . Alternatively, it may accumulate in the nucleus, affecting gene expression and cell cycle regulation .

Propriétés

IUPAC Name |

2-anilino-N-[4-(dimethylamino)phenyl]-2-oxoethanimine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-18(2)14-8-10-15(11-9-14)19(21)12-16(20)17-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,17,20)/b19-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPDPIHDXAKFQT-UNOMPAQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)[N+](=CC(=O)NC2=CC=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/[N+](=C/C(=O)NC2=CC=CC=C2)/[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

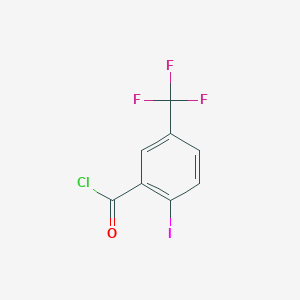

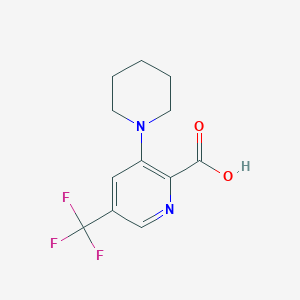

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid](/img/structure/B1411087.png)

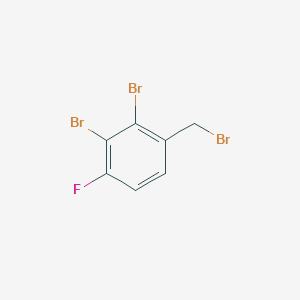

![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]isothiourea hydrochloride](/img/structure/B1411108.png)